molecular formula C15H16FNO2S B2700400 N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide CAS No. 1797355-50-0

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide

Cat. No.: B2700400
CAS No.: 1797355-50-0
M. Wt: 293.36
InChI Key: UOUOGOMPGCZUOC-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . The reaction is carried out in the presence of a base such as sodium ethoxide in an alcoholic medium. The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient production. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the methoxy group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorophenyl and methoxypropyl groups enhances its interaction with molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19-2,12-5-3-4-6-13(12)16)10-17-14(18)11-7-8-20-9-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUOGOMPGCZUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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